molecular formula C22H22N2O3S B2531750 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide CAS No. 921514-78-5

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide

Cat. No.: B2531750
CAS No.: 921514-78-5
M. Wt: 394.49
InChI Key: UTCOKNAQWQFOIR-UHFFFAOYSA-N
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Description

4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an oxymethyl bridge to a benzamide group, which is further substituted with a 4-methylthiazol-2-yl moiety. For example, dihydrobenzofuran derivatives are often associated with enhanced metabolic stability and lipophilicity, while thiazole rings contribute to hydrogen bonding and target interactions .

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-14-13-28-21(23-14)24-20(25)16-9-7-15(8-10-16)12-26-18-6-4-5-17-11-22(2,3)27-19(17)18/h4-10,13H,11-12H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCOKNAQWQFOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Use Reference
Target Compound : 4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide C22H22N2O3S (inferred) ~394.5 Dihydrobenzofuran, oxymethyl, benzamide, 4-methylthiazole Hypothesized insecticidal/herbicidal activity
4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines Varies ~350–400 Methoxy, thiazol-2-amine Insecticidal (95.12% efficacy at 500 mg/L)
N-(4-(N-Acetylsulfamoyl)phenyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide C26H26N2O6S 494.6 Acetylsulfamoyl No bioactivity data
Sulfentrazone C11H10ClF2N3O3S 353.7 Triazole, difluoromethyl Herbicidal (soil-applied)
Diflufenican C19H11F5N2O2 394.3 Trifluoromethyl, pyridine Herbicidal (inhibits carotenoid biosynthesis)

Key Observations

Dihydrobenzofuran Derivatives :

  • The dihydrobenzofuran moiety in the target compound and analogs like those in and is associated with improved photostability and bioavailability compared to simpler aromatic systems .
  • Insecticidal Activity : Compounds such as 4-(7-methoxy-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines exhibit insecticidal activity (up to 95% efficacy against Aphis fabae at 500 mg/L), suggesting that the dihydrobenzofuran-thiazole scaffold is critical for pesticidal effects . The target compound’s substitution of a benzamide group for a thiazol-2-amine may alter binding kinetics or solubility.

Benzamide-Based Agrochemicals :

  • Sulfentrazone and diflufenican () demonstrate that benzamide derivatives with electron-withdrawing groups (e.g., trifluoromethyl, triazole) are effective herbicides. The target compound’s 4-methylthiazole group may similarly enhance target binding via π-π stacking or hydrophobic interactions .

Role of Thiazole Substituents: Thiazole rings in compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () and the target compound are likely to engage in hydrogen bonding with biological targets. However, the absence of a sulfonamide or acetyl group (as in ) may reduce interactions with enzymes like acetolactate synthase (ALS), a common herbicide target .

Synthetic Pathways :

  • The synthesis of dihydrobenzofuran-thiazole hybrids often involves Friedel-Crafts acylation, cyclization, and nucleophilic substitution (e.g., ). The target compound’s synthesis may similarly require coupling of dihydrobenzofuran intermediates with activated benzamide precursors .

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